

# AC-P-Bromo-DL-phe-OH in Medicinal Chemistry: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **AC-P-Bromo-DL-phe-OH**

Cat. No.: **B556362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-acetyl-p-bromo-DL-phenylalanine (**AC-P-Bromo-DL-phe-OH**) is a synthetically derived amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom at the para position of the phenyl ring and an acetylated amine, provides unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The introduction of the bromine atom enhances the compound's reactivity and allows for further chemical modifications, making it a versatile tool in drug discovery.<sup>[1]</sup> This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols relevant to the use of **AC-P-Bromo-DL-phe-OH** in a research and development setting. The primary applications of this compound lie in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studying protein-protein interactions and enzyme activities.<sup>[1]</sup>

## Chemical and Physical Properties

**AC-P-Bromo-DL-phe-OH** is a white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

| Property           | Value                                                                                                      |
|--------------------|------------------------------------------------------------------------------------------------------------|
| Synonyms           | Acetyl-4-bromo-DL-phenylalanine, Ac-DL-Phe(4-Br)-OH, (RS)-N-Acetyl-2-amino-3-(4-bromophenyl)propanoic acid |
| CAS Number         | 273730-59-9                                                                                                |
| Molecular Formula  | C <sub>11</sub> H <sub>12</sub> BrNO <sub>3</sub>                                                          |
| Molecular Weight   | 286.12 g/mol                                                                                               |
| Appearance         | White to off-white solid                                                                                   |
| Purity             | ≥98% (HPLC)                                                                                                |
| Melting Point      | 183-189 °C                                                                                                 |
| Storage Conditions | 0-8°C                                                                                                      |

## Applications in Medicinal Chemistry

The unique structural features of **AC-P-Bromo-DL-phe-OH** make it a versatile tool in several areas of medicinal chemistry:

- Peptide and Peptidomimetic Design: As a derivative of phenylalanine, it can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly relevant in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other pathways regulated by peptides. [\[2\]](#)
- Enzyme Inhibition: The structural analogy to the natural amino acid phenylalanine allows **AC-P-Bromo-DL-phe-OH** and its derivatives to act as potential competitive inhibitors of various enzymes. A key area of investigation is the inhibition of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), which are critical enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin. [\[3\]](#)
- Building Block for Novel Therapeutics: The bromine atom serves as a handle for various chemical modifications, including cross-coupling reactions. This allows for the synthesis of a

diverse range of small molecules and complex pharmaceutical agents, particularly those aimed at treating neurological disorders.[1]

## Quantitative Data

While specific quantitative data for **AC-P-Bromo-DL-phe-OH** is not readily available in the public domain, the following tables summarize representative data for closely related brominated phenylalanine derivatives to illustrate their potential biological activities.

Table 1: Hypothetical Inhibitory Activity of p-Bromophenylalanine Derivatives

| Target Enzyme                          | Inhibitor                        | Assay Type                | IC <sub>50</sub> (μM)   | Significance                                                                  |
|----------------------------------------|----------------------------------|---------------------------|-------------------------|-------------------------------------------------------------------------------|
| Phenylalanine Hydroxylase (PAH)        | p-Bromo-DL-phenylalanine         | Enzyme Activity Assay     | Data not available      | Potential to modulate dopamine and norepinephrine biosynthesis                |
| Tryptophan Hydroxylase (TPH)           | p-Bromo-DL-phenylalanine         | Enzyme Activity Assay     | Data not available      | Potential to modulate serotonin biosynthesis                                  |
| L-type Amino Acid Transporter 1 (LAT1) | 4-Bromo-2-chloro-D-phenylalanine | In Vitro Inhibition Assay | 10 - 100 (Hypothetical) | Indicates potency in blocking amino acid transport, relevant for oncology.[4] |

Table 2: Binding Affinity of a Peptide containing p-Bromophenylalanine

| Peptide                                             | Target              | Assay Type               | Binding Affinity ( $\Delta\Delta G$ , kcal/mol) | Significance                                                                                      |
|-----------------------------------------------------|---------------------|--------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------|
| KEIQLVIKVFI <sub>489</sub><br>A (Reference Peptide) | MDM2/MDMX Interface | Blind Docking Simulation | -1.02                                           | Preferential binding to the target interface, activating the p53 pathway. <a href="#">[5]</a>     |
| KEIQLVSKVFI <sub>489</sub><br>M (Mutant Peptide)    | MDM2/MDMX Interface | Blind Docking Simulation | -3.96                                           | Enhanced preferential binding, suggesting improved potency in p53 activation. <a href="#">[5]</a> |

## Experimental Protocols

### Synthesis of N-acetyl-p-bromo-DL-phenylalanine

This protocol is adapted from the Erlenmeyer-Plöchl synthesis of related azlactone intermediates and subsequent hydrolysis.[\[6\]](#)

#### Step 1: Synthesis of 2-Methyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

- Materials: 4-Bromobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium acetate, Ethanol.
- Procedure:
  - In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
  - Add acetic anhydride (3.0 eq) to the mixture.

- Heat the mixture with stirring in a water bath at 100°C for 2 hours.
- Cool the reaction mixture to room temperature.
- Slowly add ethanol to the cooled mixture to precipitate the azlactone product.
- Collect the crystalline product by vacuum filtration and wash with cold ethanol, followed by hot water.
- Dry the product under vacuum.

#### Step 2: Hydrolysis to $\alpha$ -Acetamido-4-bromocinnamic acid

- Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.
- Procedure:
  - Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide.
  - Cool the solution in an ice bath.
  - Acidify the cooled solution with dilute hydrochloric acid to precipitate the  $\alpha$ -acetamido-4-bromocinnamic acid.
  - Collect the precipitate by vacuum filtration and wash with cold water.
  - Dry the product.

#### Step 3: Reduction to N-acetyl-p-bromo-DL-phenylalanine

- Materials:  $\alpha$ -Acetamido-4-bromocinnamic acid from Step 2, Sodium amalgam, Ethanol.
- Procedure:
  - Dissolve the  $\alpha$ -acetamido-4-bromocinnamic acid in ethanol.
  - Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

- After the reaction is complete, filter the solution to remove mercury.
- Acidify the filtrate with dilute hydrochloric acid to precipitate the final product.
- Collect the N-acetyl-p-bromo-DL-phenylalanine by vacuum filtration, wash with cold water, and dry.

## Phenylalanine Hydroxylase (PAH) Inhibition Assay

This generalized protocol is for assessing the inhibitory activity of compounds on PAH.[\[3\]](#)

- Materials: Purified Phenylalanine Hydroxylase (PAH) enzyme, L-Phenylalanine, Dithiothreitol (DTT), Catalase, Ferrous ammonium sulfate, 6-Methyltetrahydropterin (6-MPH<sub>4</sub>) (cofactor), **AC-P-Bromo-DL-phe-OH** (inhibitor), Trichloroacetic acid (TCA), Phosphate buffer (pH 6.8).
- Procedure:
  - Prepare a reaction mixture in appropriate tubes containing phosphate buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH<sub>4</sub>.
  - Add varying concentrations of **AC-P-Bromo-DL-phe-OH** to the respective tubes. A control tube with no inhibitor should be included.
  - Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
  - Initiate the reaction by adding L-phenylalanine.
  - Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
  - Stop the reaction by adding TCA.
  - Quantify the product (tyrosine) using a suitable method, such as HPLC.
  - Determine the rate of reaction for each inhibitor concentration and calculate the IC<sub>50</sub> value.

## Cell-Based Assay: In Vitro LAT1 Inhibition

This protocol is adapted for assessing the inhibition of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[\[4\]](#)

- Materials: LAT1-expressing cancer cell line (e.g., A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), [<sup>3</sup>H]-L-Leucine (radiolabeled substrate), **AC-P-Bromo-DL-phe-OH** (inhibitor), Scintillation fluid and counter.
- Procedure:
  - Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
  - Seed cells in a 24-well plate and allow them to adhere overnight.
  - Wash the cells with PBS.
  - Prepare a series of dilutions of **AC-P-Bromo-DL-phe-OH** in a suitable transport buffer.
  - Pre-incubate the cells with the different concentrations of the test compound for 15 minutes.
  - Add [<sup>3</sup>H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).
  - Stop the uptake by washing the cells rapidly with ice-cold PBS.
  - Lyse the cells and measure the radioactivity using a scintillation counter.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Visualizations

### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Potential competitive inhibition of aromatic amino acid hydroxylases by **AC-P-Bromo-DL-phe-OH**, impacting neurotransmitter biosynthesis.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and biological evaluation of **AC-P-Bromo-DL-phe-OH** in a drug discovery context.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AC-P-Bromo-DL-phe-OH in Medicinal Chemistry: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556362#ac-p-bromo-dl-phe-oh-in-medicinal-chemistry>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)